molecular formula C11H14ClNO2 B11877443 1-(3-(3-Aminooxetan-3-yl)phenyl)ethanone hydrochloride CAS No. 1384264-27-0

1-(3-(3-Aminooxetan-3-yl)phenyl)ethanone hydrochloride

Cat. No.: B11877443
CAS No.: 1384264-27-0
M. Wt: 227.69 g/mol
InChI Key: VESFCRVPWPDUFN-UHFFFAOYSA-N
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Description

1-(3-(3-Aminooxetan-3-yl)phenyl)ethanone hydrochloride is a chemical compound with a molecular formula of C11H14ClNO2. It is known for its unique structure, which includes an oxetane ring and an amino group attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(3-Aminooxetan-3-yl)phenyl)ethanone hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-(3-(3-Aminooxetan-3-yl)phenyl)ethanone hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as alcohols, carboxylic acids, and substituted amines .

Scientific Research Applications

1-(3-(3-Aminooxetan-3-yl)phenyl)ethanone hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 1-(3-(3-Aminooxetan-3-yl)phenyl)ethanone hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the oxetane ring can participate in ring-opening reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-(3-Aminopropyl)phenyl)ethanone hydrochloride
  • 1-(3-(3-Aminobutyl)phenyl)ethanone hydrochloride
  • 1-(3-(3-Aminomethyl)phenyl)ethanone hydrochloride

Uniqueness

1-(3-(3-Aminooxetan-3-yl)phenyl)ethanone hydrochloride is unique due to the presence of the oxetane ring, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it a valuable compound for various applications .

Biological Activity

1-(3-(3-Aminooxetan-3-yl)phenyl)ethanone hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

This compound has the following chemical properties:

  • Molecular Formula : C12H14ClN2O
  • Molecular Weight : 238.70 g/mol
  • Appearance : White crystalline solid
  • Solubility : Soluble in water and organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The presence of the amino group allows for hydrogen bonding, which can enhance binding affinity to enzymes and receptors involved in critical biological pathways.

Antioxidant Activity

Research has indicated that derivatives of the oxetan-based compounds exhibit antioxidant properties. For instance, compounds structurally similar to 1-(3-(3-Aminooxetan-3-yl)phenyl)ethanone have shown significant radical scavenging activity, which is crucial in mitigating oxidative stress in cells .

Anticancer Potential

Several studies have highlighted the anticancer potential of related compounds. For example, certain derivatives have been tested against human cancer cell lines such as U-87 (glioblastoma) and MDA-MB-231 (triple-negative breast cancer), demonstrating cytotoxic effects. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Inhibition Studies

Inhibitory effects on specific enzymes have been observed with compounds similar to this compound. For instance, research focusing on N-acylethanolamine hydrolyzing acid amidase has shown that certain structural modifications can enhance inhibitory potency, suggesting a viable pathway for therapeutic applications .

Study 1: Antioxidant Activity Evaluation

A study evaluated the antioxidant capacity of various oxetan derivatives using the DPPH radical scavenging method. The results indicated that some derivatives exhibited antioxidant activity surpassing that of ascorbic acid by up to 1.4 times, highlighting their potential as therapeutic agents against oxidative stress-related diseases .

Study 2: Anticancer Activity Assessment

In a comparative analysis of several phenyl derivatives, researchers found that specific compounds exhibited significant cytotoxicity against glioblastoma cells. The study utilized MTT assays to quantify cell viability post-treatment, revealing that modifications in the oxetan structure influenced anticancer efficacy positively .

Research Findings Summary

The following table summarizes key findings from various studies regarding the biological activities of this compound and its derivatives:

Activity TypeMethodologyKey FindingsReference
AntioxidantDPPH ScavengingActivity greater than ascorbic acid
AnticancerMTT AssaySignificant cytotoxicity against U-87 cells
Enzyme InhibitionInhibition AssaysEnhanced inhibition of N-acylethanolamine hydrolyzing acid amidase

Properties

CAS No.

1384264-27-0

Molecular Formula

C11H14ClNO2

Molecular Weight

227.69 g/mol

IUPAC Name

1-[3-(3-aminooxetan-3-yl)phenyl]ethanone;hydrochloride

InChI

InChI=1S/C11H13NO2.ClH/c1-8(13)9-3-2-4-10(5-9)11(12)6-14-7-11;/h2-5H,6-7,12H2,1H3;1H

InChI Key

VESFCRVPWPDUFN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)C2(COC2)N.Cl

Origin of Product

United States

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